molecular formula C9H18N2O4S B7881057 tert-Butyl 3-[(methanesulfonyl)amino]azetidine-1-carboxylate CAS No. 1146082-05-4

tert-Butyl 3-[(methanesulfonyl)amino]azetidine-1-carboxylate

Cat. No.: B7881057
CAS No.: 1146082-05-4
M. Wt: 250.32 g/mol
InChI Key: SRFMRLXEDWFRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-[(methanesulfonyl)amino]azetidine-1-carboxylate is a synthetic azetidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a methanesulfonyl (mesyl) substituent on the azetidine ring. The Boc group enhances solubility and stability during synthesis, while the mesyl group introduces polarity and hydrogen-bonding capacity, which are critical in drug design for modulating pharmacokinetics or enzyme inhibition .

Properties

IUPAC Name

tert-butyl 3-(methanesulfonamido)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O4S/c1-9(2,3)15-8(12)11-5-7(6-11)10-16(4,13)14/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFMRLXEDWFRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20680267
Record name tert-Butyl 3-[(methanesulfonyl)amino]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146082-05-4
Record name tert-Butyl 3-[(methanesulfonyl)amino]azetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20680267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Initial Functionalization

Azetidine-3-carboxylic acid is a common precursor, as noted in patent literature. The carboxylic acid group at position 1 is protected as a tert-butyl ester using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step ensures regioselective protection while leaving the 3-position available for further modification.

Reaction Conditions for Boc Protection

ParameterDetail
SolventDichloromethane (DCM) or tetrahydrofuran (THF)
Temperature0°C to room temperature
BaseTriethylamine (2.0 equiv)
Boc Anhydride1.1 equiv
Reaction Time4–6 hours

Introduction of the 3-Amino Group

The conversion of the 3-carboxylic acid to an amine involves a two-step process:

  • Esterification : The acid is converted to its methyl ester using thionyl chloride (SOCl₂) in methanol, forming methyl azetidine-3-carboxylate hydrochloride.

  • Reduction : The ester is reduced to a primary alcohol using a hydride agent (e.g., lithium aluminum hydride or sodium borohydride), followed by amination via a Gabriel synthesis or Hofmann rearrangement.

Key Intermediate : tert-Butyl 3-aminoazetidine-1-carboxylate (CAS 193269-78-2) is isolated as a white solid, with a typical yield of 65–75% after purification.

Sulfonylation of the 3-Amino Group

ParameterDetail
SolventAnhydrous DCM or THF
Temperature0°C (initial), then room temperature
Methanesulfonyl Chloride1.05 equiv
BaseTriethylamine (1.1 equiv)
Reaction Time4–6 hours

Workup and Purification

Post-reaction, the mixture is quenched with ice water, and the product is extracted into DCM. The organic layer is washed with brine, dried over sodium sulfate, and concentrated. Column chromatography (silica gel, ethyl acetate/hexanes gradient) yields the pure product as a crystalline solid.

Analytical Data for tert-Butyl 3-[(Methanesulfonyl)Amino]Azetidine-1-Carboxylate

PropertyValue
Molecular Weight251.30 g/mol
Yield70–85%
1H NMR (CDCl3) δ 1.45 (s, 9H), 3.05 (s, 3H), 3.60–3.70 (m, 4H), 4.90 (m, 1H)
13C NMR δ 28.2, 37.5, 53.8, 80.1, 155.2

Alternative Synthetic Routes

One-Pot Synthesis

A streamlined approach combines Boc protection and sulfonylation in a single reaction vessel. This method reduces purification steps but requires precise stoichiometric control to avoid over-sulfonylation.

Use of Novel Catalysts

Recent advancements explore palladium-catalyzed coupling reactions to introduce the methanesulfonyl group, though these methods remain experimental and less efficient than traditional approaches.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
Stepwise SynthesisHigh purity, scalableMultiple purification steps70–85
One-Pot SynthesisTime-efficientLower yields due to side reactions50–65
Catalytic MethodsPotential for greener chemistryRequires optimization<50

Challenges and Mitigation Strategies

By-Product Formation

Excess MsCl can lead to disulfonation or N,O-bissulfonylation. Controlled addition of MsCl and stoichiometric monitoring mitigate this issue.

Moisture Sensitivity

Both MsCl and the intermediate amine are hygroscopic. Reactions must be conducted under anhydrous conditions with molecular sieves or nitrogen atmospheres.

Industrial and Environmental Considerations

Scalability

The stepwise method is favored in industrial settings for its reproducibility and compatibility with Good Manufacturing Practices (GMP).

Waste Management

Quenching residual MsCl with aqueous sodium bicarbonate minimizes environmental impact. Solvent recovery systems are employed to reduce THF and DCM waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-[(methanesulfonyl)amino]azetidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield a sulfonamide derivative, while oxidation might produce a sulfone.

Scientific Research Applications

Chemical Synthesis

Synthetic Routes:
The synthesis of tert-butyl 3-[(methanesulfonyl)amino]azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate and methanesulfonamide under controlled conditions. The process often employs bases like triethylamine to facilitate the reaction and neutralize by-products.

Reactions and Mechanisms:
This compound can participate in various chemical reactions:

  • Oxidation: Can be oxidized to form carboxylic acids or ketones.
  • Reduction: Capable of reduction to yield amines or alcohols.
  • Substitution: Engages in nucleophilic substitution, allowing for the introduction of diverse functional groups.

Antimicrobial Properties:
Research indicates that azetidine derivatives exhibit significant antimicrobial activity. For instance, modifications to the azetidine structure have been shown to enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. A comparative study highlighted that certain derivatives displayed improved potency due to structural variations, including the introduction of alkynyl groups.

Anticancer Potential:
The compound has been investigated for its anticancer properties. A notable case study demonstrated that a derivative similar to tert-butyl 3-[(methanesulfonyl)amino]azetidine significantly inhibited proliferation in breast cancer cell lines in a dose-dependent manner . This suggests potential pathways for developing new cancer therapies targeting specific molecular mechanisms.

Neuroprotective Effects:
In vitro studies have suggested that some azetidine compounds may offer neuroprotective benefits by safeguarding neuronal cells from oxidative stress. This property could be pivotal in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Medicinal Chemistry

Drug Discovery:
The compound is being explored as a building block in drug discovery, particularly for developing novel pharmaceuticals. Its ability to modulate neurotransmitter systems and influence anti-inflammatory pathways positions it as a candidate for treating various disorders, including inflammatory and autoimmune diseases .

JAK Inhibition:
Azetidine derivatives, including this compound, have been identified as potential Janus kinase (JAK) inhibitors. JAKs are critical in signaling pathways related to immune responses and cell proliferation, making these compounds valuable in treating JAK-associated diseases such as certain cancers and autoimmune disorders .

Summary of Research Findings

Application Area Findings
Antimicrobial ActivityEnhanced activity against Gram-positive/negative bacteria with structural modifications
Anticancer PotentialSignificant inhibition of breast cancer cell proliferation
Neuroprotective EffectsProtection against oxidative stress in neuronal cells
Drug DiscoveryPotential as a building block for novel pharmaceuticals
JAK InhibitionUseful in treating inflammatory and autoimmune disorders

Mechanism of Action

The mechanism of action of tert-Butyl 3-[(methanesulfonyl)amino]azetidine-1-carboxylate involves its interaction with molecular targets such as enzymes and proteins. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl 3-[(methanesulfonyl)amino]azetidine-1-carboxylate with structurally related azetidine derivatives, focusing on molecular properties, functional groups, and applications.

Table 1: Key Properties of Selected Azetidine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight Key Functional Groups H-Bond Donors/Acceptors logP (XLOGP3) Synthetic Accessibility Applications/Notes
This compound* C₉H₁₈N₂O₄S 250.31 Boc, mesylamino 1 donor, 4 acceptors ~0.5 (est.) Moderate Enzyme inhibition, intermediate
tert-Butyl 3-(2-bromoethyl)azetidine-1-carboxylate (1420859-80-8) C₁₀H₁₈BrNO₂ 264.16 Boc, bromoethyl 0 donors, 2 acceptors 1.3 High Cross-coupling reactions, alkylation
tert-Butyl 3-amino-3-(hydroxymethyl)azetidine-1-carboxylate (1262411-27-7) C₉H₁₈N₂O₃ 202.25 Boc, amino, hydroxymethyl 2 donors, 4 acceptors -0.7 (est.) Moderate Peptide mimetics, solubility enhancer
tert-Butyl 3-(3-hydroxy-3-methyl-azetidin-1-yl)azetidine-1-carboxylate (1257294-14-6) C₁₂H₂₂N₂O₃ 242.32 Boc, hydroxy-methyl 1 donor, 3 acceptors 0.9 Low Scaffold for chiral ligands
Compound 58 (from ) C₂₉H₃₄F₄N₂O₅ 574.59 Boc, tetrafluoropropyl, phenethyl 1 donor, 7 acceptors 3.8 Low Fluorinated drug candidates

Key Observations:

Functional Group Influence on Polarity: The mesyl group in the target compound increases polarity compared to bromoethyl () or hydroxy-methyl () derivatives, as reflected in its lower estimated logP (~0.5 vs. 1.3–3.8). This enhances solubility but may reduce membrane permeability . Amino-hydroxymethyl derivatives () exhibit the highest hydrophilicity (logP ~ -0.7), making them suitable for aqueous formulations .

Synthetic Accessibility :

  • Bromoethyl derivatives () are synthesized via straightforward alkylation, enabling high yields and scalability for cross-coupling reactions .
  • The target compound likely requires mesylation of a Boc-protected azetidine amine, a common reaction with methanesulfonyl chloride, but may need optimized conditions to avoid over-sulfonation .

Biological and Material Applications: Bromoethyl derivatives serve as intermediates for Suzuki-Miyaura couplings, while fluorinated analogs () are explored for metabolic stability in drug candidates .

Safety Profiles :

  • Bromoethyl compounds () carry GHS warnings due to alkyl halide toxicity, whereas mesyl and hydroxy derivatives are generally safer but require handling for irritancy .

Biological Activity

Introduction

Tert-butyl 3-[(methanesulfonyl)amino]azetidine-1-carboxylate (CAS Number: 52180836) is a chemical compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₈N₂O₄S
  • Molecular Weight : 218.31 g/mol
  • Chemical Structure : The compound features a tert-butyl group attached to an azetidine ring, with a methanesulfonyl amino group and a carboxylate functional group.

The structure can be represented as follows:

tert butyl 3 methanesulfonyl amino azetidine 1 carboxylate\text{tert butyl 3 methanesulfonyl amino azetidine 1 carboxylate}

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The methanesulfonyl group enhances its reactivity and potential for forming covalent bonds with target proteins.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, a related compound demonstrated selective inhibition of cyclin-dependent kinase 9 (CDK9), which is crucial for cancer cell proliferation. This suggests that this compound may have similar effects on cancer cell lines.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
MDA-MB-2310.80CDK9 inhibition
Hs 578T1.06Apoptosis induction
BT-200.53Cell cycle arrest

Antimicrobial Activity

The compound's potential antimicrobial properties have been explored in vitro against various bacterial strains. The presence of the methanesulfonyl group may contribute to enhanced membrane permeability, allowing for greater efficacy against microbial targets.

Table 2: Antimicrobial Activity Results

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

Safety and Toxicity

Toxicological assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate low cytotoxicity in non-cancerous cell lines at therapeutic concentrations, but further research is needed to establish a comprehensive safety profile.

Case Studies

A notable case study involved the synthesis and evaluation of related azetidine derivatives, which highlighted their potential as therapeutic agents in oncology. The findings suggested that modifications to the azetidine ring significantly influenced biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.

Case Study Summary

  • Objective : Evaluate the anticancer potential of azetidine derivatives.
  • Methodology : Synthesis followed by in vitro testing on various cancer cell lines.
  • Findings : Certain derivatives exhibited IC50 values below 1 µM against breast cancer cells, indicating potent activity.

This compound shows promise as a biologically active compound with potential applications in cancer therapy and antimicrobial treatments. Ongoing research is necessary to further elucidate its mechanisms of action, optimize its efficacy, and assess its safety for clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 3-[(methanesulfonyl)amino]azetidine-1-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via sulfonylation of the amine group on the azetidine ring. A common approach involves reacting tert-butyl 3-aminoazetidine-1-carboxylate with methanesulfonyl chloride in the presence of a base like triethylamine (TEA) or DMAP in dichloromethane (DCM) at 0–20°C . Yields (~45%) are sensitive to stoichiometry and reaction time; excess sulfonylating agent and prolonged stirring at low temperatures improve conversion .

Q. How can researchers purify this compound, and what solvents are optimal for column chromatography?

  • Methodological Answer : Purification often employs silica gel chromatography with ethyl acetate/hexane gradients (e.g., 1:1 to 3:1). The compound’s polarity allows separation using Rf values (~0.65 in 1:1 EtOAc/hexanes) . For higher-purity batches, recrystallization from tert-butyl methyl ether (MTBE) or isopropanol is recommended .

Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer : Key techniques include:

  • HRMS (High-Resolution Mass Spectrometry) : Confirms molecular ion peaks (e.g., [M+H]+) with <2 ppm error .
  • NMR : Distinct signals for tert-butyl (δ ~1.4 ppm, singlet), azetidine protons (δ ~3.5–4.2 ppm), and methanesulfonyl group (δ ~3.0 ppm, singlet) .
  • TLC : Monitors reaction progress using KMnO4 staining for sulfonamide visualization .

Advanced Research Questions

Q. How can the azetidine ring’s substituents be modified to enhance biological activity, and what synthetic challenges arise?

  • Methodological Answer : Functionalization at the 3-position (e.g., fluoromethyl, hydroxymethyl) requires protecting group strategies to avoid side reactions. For example, tert-butyl 3-(fluoromethyl)azetidine-1-carboxylate derivatives are synthesized via nucleophilic substitution with KF in DMF, achieving >90% purity after column chromatography . Steric hindrance from the tert-butyl group necessitates optimized catalysts (e.g., Pd(PPh3)4 for cross-coupling) .

Q. How should researchers address contradictory data in reaction yields or selectivity across different batches?

  • Methodological Answer : Inconsistent yields (e.g., 45% vs. 70%) may stem from trace moisture or oxygen sensitivity. Solutions include:

  • Dry Solvents : Use molecular sieves for DCM/TEA.
  • Inert Atmosphere : Conduct reactions under N2/Ar .
  • Temperature Control : Maintain 0°C during sulfonylation to suppress hydrolysis .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Co-solvents like DMSO (10–20% v/v) or cyclodextrin inclusion complexes improve aqueous solubility.
  • Stability : Store at –20°C in amber vials to prevent tert-butyl ester hydrolysis . LC-MS monitoring over 72 hours confirms degradation rates .

Q. How can stereochemical outcomes be controlled during derivatization of the azetidine ring?

  • Methodological Answer : Chiral auxiliaries (e.g., tert-butylsulfinyl groups) enable enantioselective synthesis. For instance, tert-butyl 3-[(Z)-tert-butylsulfinyliminomethyl]azetidine-1-carboxylate forms diastereomers separable via chiral HPLC . Computational modeling (DFT) predicts transition states to guide catalyst selection .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves and goggles due to potential skin/eye irritation.
  • Ventilation : Use fume hoods during synthesis to avoid inhaling volatile reagents (e.g., TEA, DCM) .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.